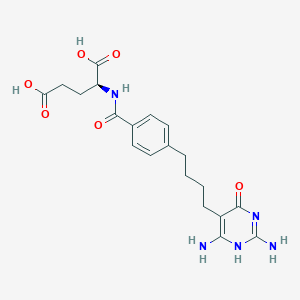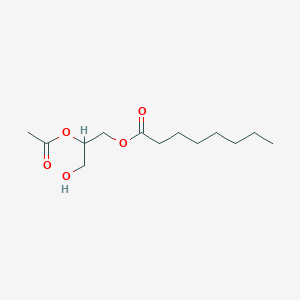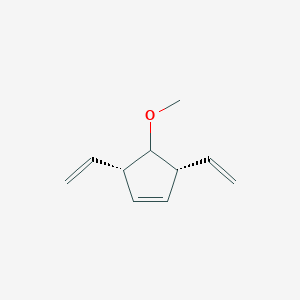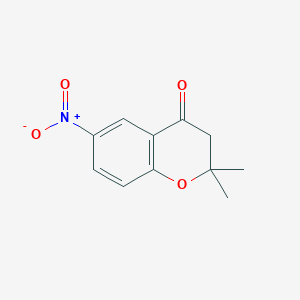
Dideazaacyclotetrahydrofolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Genaconazole (RR(+) isomer) is a potent triazole antifungal agent. It is a racemic mixture containing 50% of the RR (SCH 42427) and 50% of the SS (SCH 42426) enantiomers. The RR isomer accounts for most of the antifungal activity of genaconazole . This compound is known for its broad-spectrum activity against various fungal pathogens, including those causing superficial and systemic infections .
Preparation Methods
The synthesis of the RR isomer of genaconazole involves several steps:
Condensation: The condensation of 1,3-difluorobenzene with 2-bromopropionyl bromide using aluminum chloride to form the corresponding propiophenone.
Reduction: The resulting propiophenone is reduced with sodium cyanoborohydride to yield the corresponding alcohol.
Epoxidation: The alcohol is then epoxidized using potassium carbonate in methanol to form a chiral epoxide.
Oxidative Opening: The epoxide undergoes oxidative opening with boron trifluoride in dimethyl sulfoxide to produce a hydroxypropanone.
Protection: The hydroxypropanone is protected with dihydropyran and p-toluenesulfonic acid to form a tetrahydropyranyl ether.
Epoxide Formation: The protected compound is reacted with sodium dimethylsulfoxonium methylide in tetrahydrofuran to form an epoxide.
Ring Opening: The epoxide is opened with sodium 1,2,4-triazole to yield a semi-protected diol.
Hydrolysis: The semi-protected diol is hydrolyzed in acidic medium to form a diol.
Esterification: The diol is treated with methanesulfonyl chloride and triethylamine to form a mono methanesulfonyl ester.
Thioether Formation: The ester is reacted with sodium methyl mercaptane to form a thioether.
Oxidation: The final step involves oxidation with peracetic acid to yield the RR isomer of genaconazole.
Chemical Reactions Analysis
Genaconazole (RR(+) isomer) undergoes various chemical reactions, including:
Oxidation: The thioether group in genaconazole can be oxidized to a sulfone using oxidizing agents like peracetic acid.
Reduction: The ketone group in the intermediate stages can be reduced to an alcohol using reducing agents like sodium cyanoborohydride.
Substitution: The epoxide ring can be opened by nucleophiles such as sodium 1,2,4-triazole to form a diol.
Scientific Research Applications
Genaconazole (RR(+) isomer) has several scientific research applications:
Mechanism of Action
The mechanism of action of genaconazole (RR(+) isomer) involves the inhibition of cell membrane ergosterol synthesis. This is achieved by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes . By disrupting ergosterol synthesis, genaconazole compromises the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Genaconazole (RR(+) isomer) is similar to other triazole antifungal agents such as ketoconazole and fluconazole. it has unique properties that make it more effective against certain fungal pathogens:
Ketoconazole: Like genaconazole, ketoconazole inhibits ergosterol synthesis but has a broader spectrum of activity against superficial fungal infections.
Fluconazole: Fluconazole is also an ergosterol synthesis inhibitor but is more effective against systemic fungal infections.
Similar compounds include:
- Ketoconazole
- Fluconazole
- Itraconazole
- Voriconazole
Genaconazole (RR(+) isomer) stands out due to its potent activity and effectiveness in treating both superficial and systemic fungal infections .
Properties
CAS No. |
124656-55-9 |
|---|---|
Molecular Formula |
C20H25N5O6 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[4-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)butyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H25N5O6/c21-16-13(18(29)25-20(22)24-16)4-2-1-3-11-5-7-12(8-6-11)17(28)23-14(19(30)31)9-10-15(26)27/h5-8,14H,1-4,9-10H2,(H,23,28)(H,26,27)(H,30,31)(H5,21,22,24,25,29)/t14-/m0/s1 |
InChI Key |
LNUHUIPUTGDPDG-AWEZNQCLSA-N |
SMILES |
C1=CC(=CC=C1CCCCC2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |
Isomeric SMILES |
C1=CC(=CC=C1CCCCC2=C(N=C(NC2=O)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CCCCC2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B37927.png)


![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)


![2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B37940.png)

